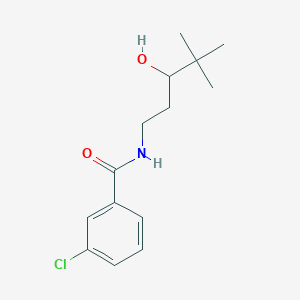

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide, also known as GW501516, is a synthetic drug that has gained popularity among athletes and bodybuilders due to its potential to enhance physical performance. This compound belongs to a class of drugs known as selective androgen receptor modulators (SARMs) and has been extensively studied for its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular diseases.

Scientific Research Applications

Antiviral Applications

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide: has been explored for its potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could be synthesized into derivatives that might serve as antiviral agents, potentially contributing to treatments for viral infections.

Antimicrobial and Antifungal Activity

Salicylanilides, a class of compounds related to 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide , display potent antimicrobial and antifungal activities . These properties make them valuable in the development of new medications to combat resistant strains of bacteria and fungi, addressing a growing concern in public health.

Agricultural Chemicals

In agriculture, compounds like 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide could be used to develop new pesticides or herbicides. Their chemical structure could be modified to target specific pests or weeds, enhancing crop protection and contributing to food security.

Industrial Applications

The unique properties of 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide make it a candidate for various industrial applications, such as the synthesis of polymers or as intermediates in the production of dyes and pigments. Its versatility could lead to innovations in material science and engineering.

Environmental Science

In environmental science, the compound could be used in the synthesis of chemicals that help in pollution control or waste management. For instance, derivatives of this compound might be effective in breaking down pollutants or as part of bioremediation processes .

Pharmacological Research

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide: may serve as a precursor in the synthesis of pharmacologically active molecules. Its structure could be utilized to create new drugs with anti-inflammatory, analgesic, or other therapeutic effects .

Mechanism of Action

Target of Action

Compounds similar to “3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” often target specific enzymes or receptors in the body. These targets can be involved in various biological processes, such as cell growth, immune response, or metabolic pathways .

Mode of Action

The compound “3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” might interact with its target by binding to the active site, thereby modulating the target’s activity. This interaction can result in changes to the biological process that the target is involved in .

Biochemical Pathways

Upon interaction with its target, “3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” could affect various biochemical pathways. The downstream effects would depend on the specific pathways that are affected .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” would influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted would all impact its effectiveness .

Result of Action

The molecular and cellular effects of “3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to modulation of a whole body physiological response .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide”. For example, certain conditions might enhance or inhibit its interaction with its target .

properties

IUPAC Name |

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-14(2,3)12(17)7-8-16-13(18)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATAVFRPXDRGMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=CC(=CC=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2595622.png)

![N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2595634.png)

![2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595641.png)

![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2595642.png)